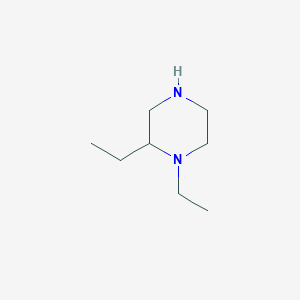
1,2-Diethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethylpiperazine is an organic compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of piperazine derivatives, including this compound, often involves the ammoniation of 1,2-dichloroethane or ethanolamine . These processes are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex heterocyclic structures .
Common Reagents and Conditions: Typical reagents used in these reactions include sulfonium salts, aziridines, and alkynes. Reaction conditions often involve the use of catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and specific solvents to facilitate the desired transformations .
Major Products: The major products formed from these reactions are often substituted piperazines, which can be further functionalized for various applications .
Scientific Research Applications
1,2-Diethylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Diethylpiperazine involves its interaction with specific molecular targets. For example, piperazine compounds act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making it effective as an anthelmintic agent.
Comparison with Similar Compounds
- Piperazine
- 1,4-Diazacyclohexane
- 1-Ethyl-2,2-dimethylpiperazine
Comparison: 1,2-Diethylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other piperazine derivatives, it may offer distinct advantages in terms of selectivity and potency in various applications .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1,2-diethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-3-8-7-9-5-6-10(8)4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
ACVIQVKMDMHZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCCN1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


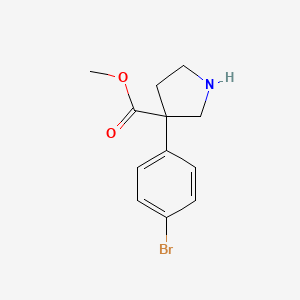
![3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13207610.png)
![2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13207613.png)
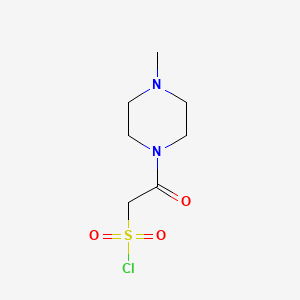

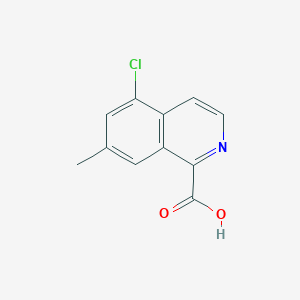
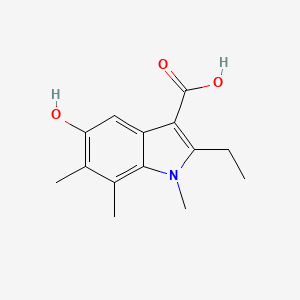

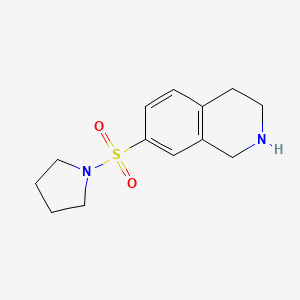
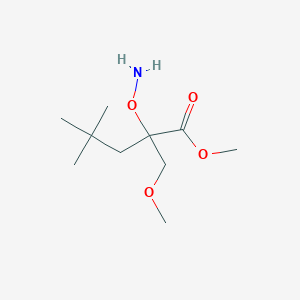
![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13207673.png)
![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)
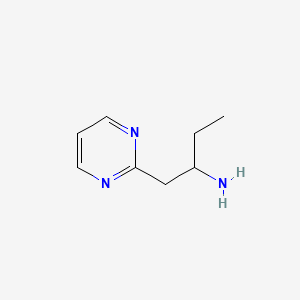
![6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13207701.png)
